3-Ethynyl-2,4-difluoropyridine

Description

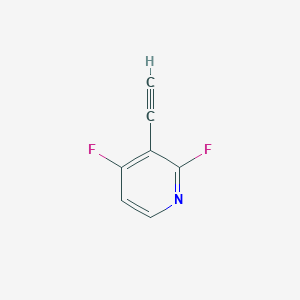

3-Ethynyl-2,4-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C(_7)H(_3)F(_2)N. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both ethynyl and fluorine substituents on the pyridine ring. These modifications can alter the electronic properties of the pyridine ring, making it a valuable intermediate in various chemical syntheses and applications.

Properties

Molecular Formula |

C7H3F2N |

|---|---|

Molecular Weight |

139.10 g/mol |

IUPAC Name |

3-ethynyl-2,4-difluoropyridine |

InChI |

InChI=1S/C7H3F2N/c1-2-5-6(8)3-4-10-7(5)9/h1,3-4H |

InChI Key |

WBEJUEPTTKSYQB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=CN=C1F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2,4-difluoropyridine typically involves the introduction of ethynyl and fluorine groups onto a pyridine ring. One common method includes the following steps:

Starting Material: The synthesis often begins with 2,4-difluoropyridine.

Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves reacting 2,4-difluoropyridine with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Deprotection: If a protected ethynyl group is used, deprotection is necessary to obtain the free ethynyl group.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-efficiency, and safety. This often involves continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2,4-difluoropyridine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.

Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.

Cycloaddition Reactions: The ethynyl group can also undergo cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute the fluorine atoms.

Hydrogenation: Catalysts like palladium on carbon (Pd/C) can be used for the hydrogenation of the ethynyl group.

Cycloaddition: Reagents like azides or nitrile oxides can be used in cycloaddition reactions with the ethynyl group.

Major Products

Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.

Hydrogenation Products: Hydrogenation of the ethynyl group yields 3-ethyl-2,4-difluoropyridine.

Cycloaddition Products: Cycloaddition reactions can yield various heterocyclic compounds.

Scientific Research Applications

3-Ethynyl-2,4-difluoropyridine has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

Biology: Fluorinated pyridines are often used in the development of pharmaceuticals due to their ability to modulate biological activity.

Medicine: The compound can be used in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

Industry: It is used in the development of agrochemicals and materials science, where fluorinated compounds are valued for their stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Ethynyl-2,4-difluoropyridine depends on its application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes or receptors by altering the electronic distribution and steric properties of the molecule. The ethynyl group can also participate in covalent bonding with target proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

2,4-Difluoropyridine: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

3-Ethynylpyridine: Lacks the fluorine atoms, which can significantly alter its electronic properties and reactivity.

2,4,6-Trifluoropyridine: Contains an additional fluorine atom, which can further influence its chemical behavior.

Uniqueness

3-Ethynyl-2,4-difluoropyridine is unique due to the combination of both ethynyl and fluorine substituents. This combination provides a distinct set of electronic and steric properties, making it a versatile intermediate in various chemical syntheses and applications.

Biological Activity

3-Ethynyl-2,4-difluoropyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. Its unique structural features, including the ethynyl and difluoro substituents, enhance its reactivity and ability to interact with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug design, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 143.11 g/mol. The compound features:

- Ethynyl group at the 3-position

- Fluorine atoms at the 2 and 4 positions of the pyridine ring

These structural characteristics contribute to its distinct electronic properties, making it a valuable intermediate in organic synthesis and medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by modulating their binding affinity through the presence of fluorine atoms, which enhance hydrophobic interactions and hydrogen bonding capabilities.

- Receptor Modulation : It may also interact with receptors, influencing signaling pathways critical for cellular functions.

The mechanisms involved generally include:

- Binding to active sites of enzymes or receptors.

- Alteration of enzyme kinetics , leading to inhibition or activation.

- Impact on downstream signaling pathways , which can affect cell proliferation and survival.

Cancer Research

A series of studies have identified derivatives related to this compound as selective inhibitors of B-Raf kinase, an important target in cancer therapy. These compounds demonstrated potent inhibition against mutated forms of B-Raf, indicating that modifications in the pyridine structure can lead to significant anticancer activity .

Case Studies

- Inhibition of B-Raf Kinase :

-

Synthesis and Biological Evaluation :

- Research has shown that modifying the ethynyl and difluoro groups can enhance metabolic stability and bioavailability in drug candidates.

- Compounds derived from this compound were evaluated for their binding affinity to various biological targets, highlighting their versatility in drug design.

Comparative Analysis

The following table summarizes key characteristics and biological activities of selected fluorinated pyridine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethynyl at C3; F at C2 & C4 | Potential enzyme inhibitor; receptor modulator |

| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine | NRTI with ethynyl group | Effective against HIV; prolonged half-life |

| N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide | Sulfonamide derivative | Selective B-Raf inhibitor; anticancer potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.